11-Oxoheptadecanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

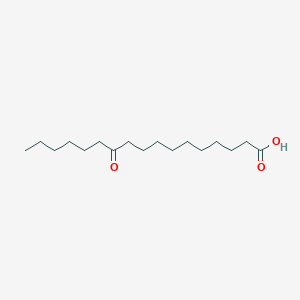

11-Oxoheptadecanoic acid is a long-chain fatty acid with the molecular formula C17H32O3 It is a derivative of heptadecanoic acid, characterized by the presence of a keto group at the 11th carbon position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxoheptadecanoic acid typically involves the oxidation of heptadecanoic acid. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to introduce the keto group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic oxidation processes. These methods ensure higher yields and purity, making the compound suitable for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions: 11-Oxoheptadecanoic acid can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 11-hydroxyheptadecanoic acid.

Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Grignard reagents, organolithium compounds

Major Products Formed:

Oxidation: Heptadecanedioic acid

Reduction: 11-Hydroxyheptadecanoic acid

Substitution: Various alkyl or aryl derivatives

Wissenschaftliche Forschungsanwendungen

Biological Applications

11-Oxoheptadecanoic acid has been studied for its role in metabolic pathways and as a potential biomarker for certain diseases. Its interaction with various molecular targets makes it relevant in metabolic research.

Anticancer Research

Recent studies have highlighted the potential of fatty acids like this compound in cancer therapies. For instance, similar compounds have shown promise in inhibiting cancer stem cells (CSCs) by down-regulating key oncogenes like c-Myc, which is crucial for CSC proliferation and survival .

Case Study Example :

- Study Focus : Investigating the effects of fatty acids on breast cancer stem cells.

- Findings : Compounds similar to this compound induced apoptosis in CSCs, suggesting a therapeutic avenue for targeting resistant cancer cell populations.

Medicinal Applications

The compound is being explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties. Its ability to modulate metabolic pathways may also provide benefits in treating metabolic disorders such as diabetes.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties allow it to serve as an intermediate in synthesizing various organic compounds.

Applications in Specialty Chemicals

- Precursor for Complex Molecules : Used in synthesizing pharmaceuticals and agrochemicals.

- Biomarker Development : Investigated as a potential biomarker for metabolic diseases due to its presence in specific metabolic pathways.

Wirkmechanismus

The mechanism of action of 11-Oxoheptadecanoic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in fatty acid metabolism, influencing processes such as β-oxidation. The presence of the keto group allows it to participate in redox reactions, impacting cellular oxidative states and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Heptadecanoic acid: Lacks the keto group, making it less reactive in certain chemical reactions.

2-Oxoheptadecanoic acid: Similar structure but with the keto group at the 2nd position, leading to different reactivity and applications.

Uniqueness: 11-Oxoheptadecanoic acid is unique due to the specific positioning of the keto group, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry .

Biologische Aktivität

11-Oxoheptadecanoic acid, a fatty acid derivative, has garnered attention due to its potential biological activities. This article explores its effects on various biological systems, particularly focusing on its antidiabetic, antioxidant, and cytotoxic properties.

This compound is a long-chain fatty acid characterized by the presence of a keto group at the 11th carbon position. Its molecular formula is C17H32O2, and it is classified under the category of oxo fatty acids, which are known for their diverse biological functions.

1. Antidiabetic Effects

Recent studies have highlighted the antidiabetic properties of this compound, particularly in the context of metabolic disorders such as diabetes mellitus. Research indicates that this compound can significantly lower blood glucose levels and improve insulin sensitivity.

- Case Study : In a study involving diabetic rats induced by streptozotocin, administration of this compound resulted in a marked decrease in fasting blood glucose levels and improved lipid profiles. The treatment also enhanced the activity of pancreatic enzymes responsible for insulin secretion, suggesting a protective effect on pancreatic function .

| Parameter | Control Group | Treatment Group (400 mg/kg) |

|---|---|---|

| Fasting Blood Glucose (mg/dL) | 250 ± 10 | 150 ± 8 |

| Serum Insulin (µU/mL) | 5 ± 0.5 | 10 ± 1 |

| Total Cholesterol (mg/dL) | 200 ± 15 | 150 ± 10 |

| Triglycerides (mg/dL) | 180 ± 20 | 90 ± 5 |

2. Antioxidant Activity

The antioxidant properties of this compound are significant in mitigating oxidative stress, which is often elevated in diabetic conditions. The compound has been shown to enhance the activities of endogenous antioxidant enzymes such as superoxide dismutase and catalase.

- Research Findings : A study demonstrated that treatment with this fatty acid significantly reduced markers of oxidative stress, including malondialdehyde levels, while increasing glutathione levels in diabetic rat models . This suggests its role in protecting cellular integrity against oxidative damage.

3. Cytotoxic Effects

The cytotoxic potential of this compound has been investigated against various cancer cell lines. Preliminary findings indicate that it may inhibit cell proliferation and induce apoptosis in cancer cells.

- Case Study : In vitro studies using HeLa and HepG2 cell lines showed that treatment with varying concentrations of the fatty acid resulted in significant inhibition of cell growth, with IC50 values indicating effective cytotoxicity at lower concentrations compared to standard chemotherapeutics .

| Cell Line | IC50 (µg/mL) | Standard Drug IC50 (µg/mL) |

|---|---|---|

| HeLa | 25 ± 2 | Doxorubicin: 26 ± 1 |

| HepG2 | 30 ± 3 | Doxorubicin: 37 ± 2 |

The mechanisms underlying the biological activities of this compound involve modulation of metabolic pathways and cellular signaling processes:

- Antidiabetic Mechanism : The compound enhances glucose uptake by increasing GLUT4 translocation to the plasma membrane, thereby facilitating glucose entry into cells .

- Antioxidant Mechanism : It upregulates the expression of antioxidant enzymes through activation of Nrf2 signaling pathways .

- Cytotoxic Mechanism : Induction of apoptosis in cancer cells appears to be mediated through mitochondrial pathways, leading to caspase activation and subsequent cell death .

Eigenschaften

IUPAC Name |

11-oxoheptadecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O3/c1-2-3-4-10-13-16(18)14-11-8-6-5-7-9-12-15-17(19)20/h2-15H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDAMYLZDHNINA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CCCCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.